

(S)-(-)-1-Amino-1-phenylpropane physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(-)-1-Amino-1-phenylpropane

Cat. No.: B032257

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of (S)-(-)-1-Amino-1-phenylpropane

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chiral compounds is paramount for their synthesis, purification, and formulation. This technical guide provides a detailed overview of the core physical characteristics of **(S)-(-)-1-Amino-1-phenylpropane**, a chiral amine of significant interest.

Core Physical Properties

(S)-(-)-1-Amino-1-phenylpropane, also known by synonyms such as (S)-(-)- α -Ethylbenzylamine, is a chiral compound with the molecular formula $C_9H_{13}N$ and a molecular weight of 135.21 g/mol. [\[1\]](#)[\[2\]](#)[\[3\]](#) It typically appears as a colorless to light yellow or light orange clear liquid. [\[4\]](#)[\[5\]](#) The compound is noted to be air-sensitive and soluble in chloroform, ethanol, and methanol. [\[1\]](#)[\[5\]](#)

Quantitative Physical Data

A summary of the key quantitative physical properties of **(S)-(-)-1-Amino-1-phenylpropane** is presented in the table below for easy reference and comparison.

Physical Property	Value	Reference(s)
Melting Point	-69 °C	[1][4][6]
Boiling Point	205 °C	[1][4][6]
Density	0.940 g/mL at 20 °C	[1][7]
Refractive Index (n ₂₀ /D)	1.520	[1][6]
Specific Rotation ([α] ₂₀ /D)	-20° (neat)	[1]
pKa	9.34 ± 0.10 (Predicted)	[6]
Flash Point	77 °C / 85.1 °C	[1][4][6]

Experimental Protocols

The determination of the physical properties of a chiral compound like **(S)-(-)-1-Amino-1-phenylpropane** requires precise experimental methodologies. Below is a detailed protocol for a key chiroptical property.

Determination of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is determined using a polarimeter.[8] It measures the extent to which a substance rotates the plane of polarized light.[9][10]

Principle: Chiral molecules cause the plane of plane-polarized light to rotate.[10] The specific rotation is a standardized measure of this rotation, corrected for concentration and path length, making it an intrinsic property of the compound.[8][9]

Instrumentation:

- Polarimeter
- Sodium D-line lamp (589 nm)
- Polarimeter cell (1 dm path length)

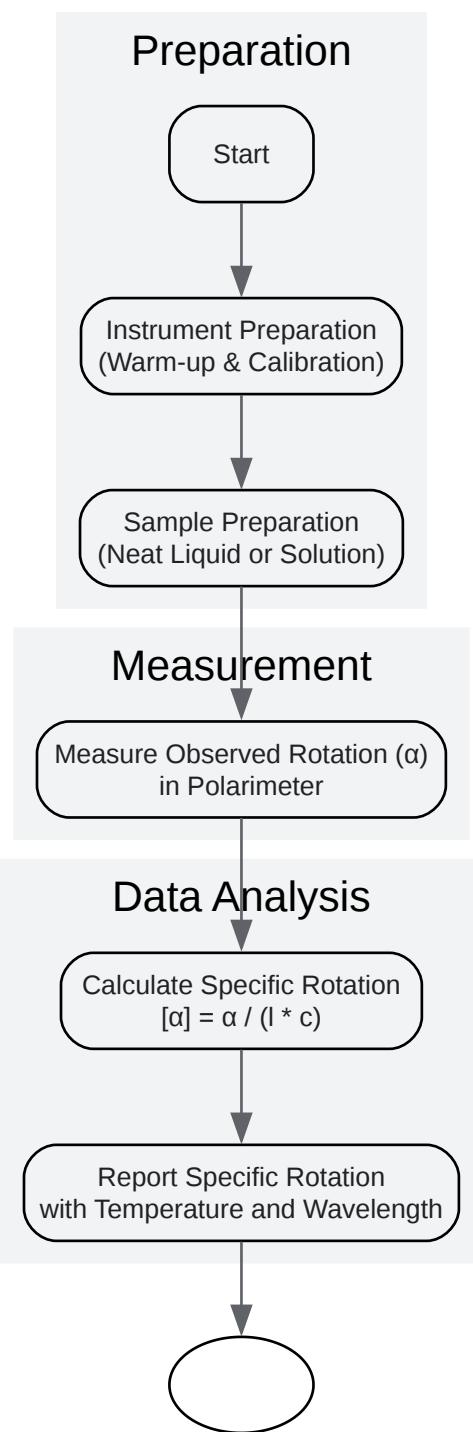
- Volumetric flask
- Analytical balance

Procedure:

- Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up for at least 10 minutes. Calibrate the instrument by measuring the optical rotation of a blank sample, typically the pure solvent in which the compound will be dissolved. The reading should be zeroed.
- Sample Preparation: For a neat (pure liquid) sample like **(S)-(-)-1-Amino-1-phenylpropane**, carefully fill the polarimeter cell, ensuring no air bubbles are present.[\[11\]](#) If a solution is to be measured, accurately weigh a specific amount of the compound and dissolve it in a precise volume of a suitable achiral solvent (e.g., ethanol) in a volumetric flask to achieve a known concentration (c), typically in g/100mL.[\[12\]](#)
- Measurement: Place the filled polarimeter cell into the sample chamber of the polarimeter. Record the observed optical rotation (α) and the temperature.[\[11\]](#)
- Calculation of Specific Rotation: The specific rotation ($[\alpha]$) is calculated using the following formula:[\[11\]](#)[\[12\]](#)

$$[\alpha]_{T\lambda} = \alpha / (l * c)$$

Where:


- $[\alpha]_{T\lambda}$ is the specific rotation at temperature T and wavelength λ (typically the sodium D-line).
- α is the observed rotation in degrees.
- l is the path length of the polarimeter cell in decimeters (dm).
- c is the concentration of the solution in g/mL or g/100mL, or the density in g/mL for a neat liquid.[\[11\]](#)[\[12\]](#)

For **(S)-(-)-1-Amino-1-phenylpropane**, the reported specific rotation is -20° for the neat liquid, indicating it is levorotatory.[\[1\]](#)

Experimental Workflow Visualization

To further clarify the experimental process, the following diagram illustrates the workflow for determining the specific rotation of a chiral compound.

Workflow for Specific Rotation Measurement

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps involved in the experimental determination of specific rotation.

This guide provides essential physical property data and a foundational experimental protocol relevant to **(S)-(-)-1-Amino-1-phenylpropane**. This information is critical for its application in synthetic chemistry and pharmaceutical development, where chirality plays a crucial role. The compound's utility in the synthesis of novel sweeteners and as a tool for studying enzyme specificity highlights its importance in various scientific fields.[\[1\]](#)[\[4\]](#)[\[7\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-(-)-1-Amino-1-phenylpropane, CasNo.3789-59-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 2. (1S)-1-phenylpropan-1-amine | C9H13N | CID 6993773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. (S)-1-Phenylpropan-1-amine CAS 3789-59-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. (1S)-1-フェニルプロパン-1-アミン | 3789-59-1 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. (S)-(-)-1-Amino-1-phenylpropane | 3789-59-1 [chemicalbook.com]
- 8. Specific rotation - Wikipedia [en.wikipedia.org]
- 9. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [(S)-(-)-1-Amino-1-phenylpropane physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b032257#s-1-amino-1-phenylpropane-physical-properties\]](https://www.benchchem.com/product/b032257#s-1-amino-1-phenylpropane-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com